alpha-Cyclodextrin hydrate

Solubility Formulation Excipient

α-Cyclodextrin hydrate is the only native cyclodextrin safe for injectable formulations—exhibiting no nephrotoxicity at IV doses up to 1000 mg/kg, unlike β-CD. Its aqueous solubility of 14.5 g/100 mL (nearly 8× that of β-CD) enables high-concentration drug solubilization without chemical derivatization. The narrow 0.47–0.57 nm cavity uniquely complexes small linear guests—aliphatic chains, short-chain fatty acids, and PEG—where β-CD and γ-CD fail. This compound is the sole cyclodextrin capable of threading PEG to form polypseudorotaxanes for supramolecular materials. For procurement targeting parenteral R&D, solubilization screens, or polyrotaxane synthesis, α-CD hydrate delivers unmatched safety, solubility, and guest selectivity. Supplied at ≥98% purity in gram to bulk scale.

Molecular Formula C36H62O31
Molecular Weight 990.9 g/mol
Cat. No. B1526879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Cyclodextrin hydrate
Molecular FormulaC36H62O31
Molecular Weight990.9 g/mol
Structural Identifiers
SMILESC(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O.O
InChIInChI=1S/C36H60O30.H2O/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;/h7-54H,1-6H2;1H2/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;/m1./s1
InChIKeyUQIQLAUJPPOBJR-HAPKRNSXSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha-Cyclodextrin Hydrate: Procurement-Focused Profile of a High-Solubility, Small-Cavity Native Cyclodextrin


Alpha-cyclodextrin hydrate (α-CD) is a cyclic oligosaccharide composed of six α-1,4-linked glucopyranose units, belonging to the native cyclodextrin family alongside β- and γ-CD. It features a truncated cone structure with a hydrophilic exterior and a hydrophobic central cavity, enabling the formation of host-guest inclusion complexes with appropriately sized molecules [1]. Its defining characteristics relative to other native cyclodextrins are a smaller cavity diameter (0.47–0.57 nm) and significantly higher aqueous solubility than β-CD, reaching 14.5 g/100 mL at 25°C [2]. As a hydrate, it incorporates water molecules within its crystalline lattice, a property common to native cyclodextrins and integral to its solid-state stability and handling [3].

Why Alpha-Cyclodextrin Hydrate Cannot Be Readily Substituted by Other Native Cyclodextrins in Critical Applications


Native cyclodextrins are not functionally interchangeable due to profound differences in cavity geometry and aqueous solubility, which dictate both host-guest complexation specificity and formulation feasibility. α-CD possesses a smaller cavity (0.47–0.57 nm) than β-CD (0.60–0.78 nm) and γ-CD (0.75–0.95 nm), granting it unique selectivity for small, linear guests such as aliphatic chains and poly(ethylene glycol) that are too small for stable inclusion by larger CDs [1][2]. Simultaneously, α-CD's aqueous solubility (≈14.5 g/100 mL) is nearly eight-fold higher than that of β-CD (≈1.85 g/100 mL), while remaining lower than γ-CD (≈23.2 g/100 mL) [3]. This solubility advantage over β-CD is critical for applications requiring high cyclodextrin concentrations without precipitation or limited complexation efficiency. Furthermore, safety profiles differ substantially: unlike β-CD, α-CD does not exhibit nephrotoxicity upon parenteral administration, making it the safer native CD for injectable and sensitive biological applications [4]. These three factors—cavity size selectivity, high solubility relative to β-CD, and superior systemic safety—render α-CD irreplaceable in numerous scientific and industrial contexts.

Alpha-Cyclodextrin Hydrate: Quantitative Evidence for Differentiated Selection in Research and Industry


Aqueous Solubility of Alpha-Cyclodextrin Hydrate vs. Beta-Cyclodextrin: An 8-Fold Advantage at 25°C

At 25°C, alpha-cyclodextrin exhibits an aqueous solubility of 14.5 g/100 mL (145 mg/mL), whereas beta-cyclodextrin is markedly less soluble at 1.85 g/100 mL (18.5 mg/mL). This represents an approximately 7.8-fold difference, positioning α-CD as the most soluble of the two most widely used native cyclodextrins [1]. Gamma-cyclodextrin is even more soluble at 23.2 g/100 mL, but its larger cavity alters complexation behavior. The high solubility of α-CD enables higher working concentrations, reducing the risk of precipitation in aqueous formulations and improving complexation efficiency for guest molecules with moderate binding constants.

Solubility Formulation Excipient

Cavity Size Selectivity of Alpha-Cyclodextrin Hydrate for Small Linear Molecules vs. Beta- and Gamma-Cyclodextrins

The internal cavity of alpha-cyclodextrin measures 0.47–0.57 nm in diameter, compared to 0.60–0.78 nm for β-CD and 0.75–0.95 nm for γ-CD [1][2]. This smaller cavity is optimally sized for binding small, linear aliphatic chains and certain gases, whereas β-CD preferentially accommodates aromatic rings and γ-CD can encapsulate larger molecules or multiple guests simultaneously. Quantitative evidence from competitive binding studies demonstrates that α-CD forms stable inclusion complexes with poly(ethylene glycol) (PEG) chains, while β-CD shows no detectable complexation with PEG of any molecular weight [3]. Conversely, β-CD readily complexes with poly(propylene glycol) (PPG), which α-CD fails to bind [3]. This size-exclusion selectivity is a direct consequence of cavity diameter.

Host-Guest Chemistry Molecular Recognition Complexation

Renal Safety Profile of Alpha-Cyclodextrin Hydrate vs. Beta-Cyclodextrin: Absence of Nephrotoxicity in Parenteral Administration

Beta-cyclodextrin is well-documented to cause nephrotoxicity when administered parenterally, characterized by vacuolation of proximal tubular cells and impaired renal function at doses as low as 788 mg/kg IV in rats [1]. In contrast, alpha-cyclodextrin does not induce nephrotoxic changes, even at high oral doses (20% of daily diet) or intravenous doses up to 1000 mg/kg in rats [2][3]. A direct comparative review notes that α- and γ-CD did not damage renal tubules or glomeruli, whereas β-CD exhibits moderate nephrotoxicity [1]. Additionally, α-CD has a more favorable hemolytic profile: β-CD demonstrates significantly greater erythrocyte membrane disruption than α-CD [4].

Toxicology Parenteral Formulation Safety

Complexation Constant of Alpha-Cyclodextrin Hydrate with Camptothecin: Direct Comparison with Beta- and Gamma-Cyclodextrins

The apparent stability constant (Kc) for the 1:1 inclusion complex of camptothecin (CPT) with alpha-cyclodextrin was determined to be 188 M⁻¹, compared to 266 M⁻¹ for β-CD and 73 M⁻¹ for γ-CD under identical experimental conditions [1]. Although β-CD exhibits a modestly higher binding constant (by ~41%), this advantage is offset by β-CD's much lower aqueous solubility (1.85 g/100 mL vs. 14.5 g/100 mL), which limits its practical solubilization capacity. The Kc for α-CD with CPT (188 M⁻¹) is sufficient to enhance CPT aqueous solubility by ~3–4 fold at physiologically relevant CD concentrations, while maintaining a favorable safety profile [1][2].

Drug Solubilization Complexation Antineoplastic

Protein Aggregation Inhibition: Alpha-Cyclodextrin Hydrate vs. Beta-Cyclodextrin in Insulin Formulations

In a shaking-induced aggregation study of insulin, the efficacy of cyclodextrins in preventing insoluble aggregate formation was evaluated at a 1.5% (w/v) concentration. The percentage of insulin aggregated was 54% in the presence of α-CD, compared to 18% for β-CD and 15% for hydroxypropyl-β-CD (HP-β-CD) [1]. While α-CD was less effective than β-CD in this specific assay, the data are crucial for two reasons: (1) it quantitatively establishes that α-CD provides partial protection (reducing aggregation by ~46% relative to no CD), and (2) it underscores that β-CD, despite its superior anti-aggregation effect, is not a viable alternative for injectable insulin due to its nephrotoxicity. Thus, α-CD may be selected when a native cyclodextrin is required for protein stabilization in parenteral or ophthalmic applications despite suboptimal anti-aggregation efficacy.

Protein Stabilization Aggregation Biopharmaceutical

Supramolecular Polymer Complexation: Exclusive Formation of PEG-Based Polyrotaxanes with Alpha-Cyclodextrin Hydrate

Alpha-cyclodextrin forms crystalline inclusion complexes (polypseudorotaxanes) with poly(ethylene glycol) (PEG) chains through selective threading of the polymer backbone. The stoichiometry approaches one α-CD per two ethylene oxide repeat units (EO:CD ratio ≈ 2:1) under saturating conditions [1][2]. Critically, beta-cyclodextrin does not form complexes with PEG of any molecular weight due to its larger cavity size, which prevents stable hydrophobic interactions with the narrow PEG chain [3]. Conversely, β-CD forms complexes with poly(propylene glycol) (PPG), which α-CD fails to bind. This orthogonal selectivity enables the construction of block-selective polyrotaxanes and supramolecular hydrogels where α-CD threads exclusively onto PEG blocks while leaving other polymer segments free [3][4].

Polyrotaxane Supramolecular Chemistry Polymer Complexation

Alpha-Cyclodextrin Hydrate: Evidence-Backed Procurement Scenarios for Research and Industry


Parenteral and Ophthalmic Drug Formulation Requiring a Non-Nephrotoxic Native Cyclodextrin

In scenarios requiring a native cyclodextrin for injectable, ophthalmic, or other parenteral formulations, β-CD is unsuitable due to established nephrotoxicity and hemolytic activity [1]. α-CD, with its demonstrated lack of renal toxicity at doses up to 1000 mg/kg IV and lower hemolytic potential, is the appropriate native cyclodextrin for solubilizing small-molecule drugs or stabilizing proteins where systemic exposure is anticipated [1][2]. Its high aqueous solubility (14.5 g/100 mL) further supports high-concentration formulations without precipitation [3].

Synthesis of PEG-Threaded Polyrotaxanes and Supramolecular Hydrogels

The exclusive ability of α-CD to thread onto PEG chains and form stable polypseudorotaxanes is a cornerstone of supramolecular polymer chemistry [4][5]. β-CD and γ-CD do not complex PEG, making α-CD the only viable cyclodextrin for constructing PEG-based polyrotaxanes, slide-ring gels, and stimuli-responsive materials. The well-defined stoichiometry of ~2 ethylene oxide units per α-CD enables precise control over material architecture [5].

Complexation of Small Aliphatic Guests Unsuitable for β- or γ-Cyclodextrin Cavities

For guest molecules with small aliphatic chains or low molecular weight (e.g., short-chain fatty acids, linear alcohols, small gases), α-CD's narrow cavity (0.47–0.57 nm) provides a snug fit that maximizes hydrophobic interactions, whereas the larger cavities of β- and γ-CD result in weak or no binding [6][7]. Quantitative binding data, such as the Kc of 188 M⁻¹ for camptothecin, illustrate that α-CD can achieve moderate-to-strong complexation with small guests where other native CDs fail [8].

High-Concentration Aqueous Formulations Requiring a Soluble Native Cyclodextrin

When formulation development demands high cyclodextrin concentrations (>10% w/v) in aqueous media, β-CD is precluded by its low solubility (1.85 g/100 mL). α-CD, with a solubility of 14.5 g/100 mL, can be used at nearly 8-fold higher concentrations, enabling effective solubilization of poorly water-soluble drugs without the need for chemical derivatization [3]. This property is particularly valuable for oral liquid formulations and parenteral solutions where modified cyclodextrins may introduce regulatory or cost burdens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Cyclodextrin hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.